molecular formula C7H16N2S B7724225 CID 18128

CID 18128

Cat. No. B7724225
M. Wt: 160.28 g/mol
InChI Key: KREOCUNMMFZOOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 18128 is a useful research compound. Its molecular formula is C7H16N2S and its molecular weight is 160.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 18128 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 18128 including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Protein Function Control in Cells :

    • CID has been crucial for studying biological processes, offering control over protein function with unprecedented precision and spatiotemporal resolution. It's primarily used in dissecting signal transductions and elucidating membrane and protein trafficking (Voss, Klewer, & Wu, 2015).
  • Reversible Protein Localization in Living Cells :

    • A novel chemical inducer of protein dimerization enables rapid control of peroxisome transport and mitotic checkpoint signaling in living cells. This showcases the tool's utility in controlling protein-protein interactions (Aonbangkhen et al., 2018).
  • Mammalian Inducible Gene Regulation :

    • PROTAC-CID platforms have been engineered for inducible gene regulation and editing in human cells and mice. This method can fine-tune gene expression and multiplex biological signals (Ma et al., 2023).
  • Insights into Cell Biology Problems :

    • CID has resolved numerous problems in cell biology, particularly in understanding lipid second messengers and small GTPases. Technical advances in CID have improved specificity and allowed manipulation of multiple systems within a cell (DeRose, Miyamoto, & Inoue, 2013).
  • Water Use Efficiency and Productivity in Barley :

    • CID as a selection criterion has been evaluated for improving water use efficiency and productivity in barley, showing potential in barley breeding programs (Anyia et al., 2007).
  • Mass Spectrometry Applications :

    • Collision-Induced Dissociation (CID) has evolved as a central technique in mass spectrometry, especially in studying the structures of ions and aiding in the structural interpretation of complex samples (Cooks, 1995); (Yost & Enke, 1978); (Jennings, 2000).
  • Combined Immunodeficiency and Atopy :

    • Research on CID has contributed to understanding combined immunodeficiency (CID) and atopy caused by mutations in certain genes, providing insights into immune function and disease mechanisms (Dadi et al., 2017).

properties

IUPAC Name

N,N'-di(propan-2-yl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2S/c1-5(2)8-7(10)9-6(3)4/h5-6H,1-4H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KREOCUNMMFZOOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=NC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=NC(C)C)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 18128

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.